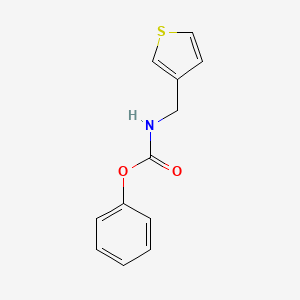
Phenyl (thiophen-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (thiophen-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H11NO2S . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their role in modern drug discovery and medicinal chemistry .
Synthesis Analysis
Carbamates can be synthesized through various methods. One such method involves the direct coupling of simple phenols with mono- and di-alkyl formamides . Another method involves the use of carbonylimidazolide in water with a nucleophile . These methods provide an efficient and general approach for the preparation of carbamates .Molecular Structure Analysis
The carbamate functionality in Phenyl (thiophen-3-ylmethyl)carbamate is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Applications De Recherche Scientifique
- Thiophene derivatives, including phenyl (thiophen-3-ylmethyl)carbamate, have shown promise in medicinal chemistry. Researchers explore their potential as lead molecules for drug development due to their diverse biological activities . These compounds can serve as scaffolds for designing new drugs targeting various diseases.
- Phenyl (thiophen-3-ylmethyl)carbamate derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens . Researchers investigate their mechanisms of action and potential clinical applications.
Medicinal Chemistry and Drug Discovery
Antimicrobial Agents
Mécanisme D'action
Target of Action
Phenyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, is known to interact with various biological targets. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are specifically designed to make drug-target interactions through their carbamate moiety .
Mode of Action
The mode of action of Phenyl (thiophen-3-ylmethyl)carbamate involves its interaction with its targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Phenyl (thiophen-3-ylmethyl)carbamate may affect various biochemical pathways. Carbamates, in general, have been found to play a major role in microbial degradation of pesticides . They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
The pharmacokinetics of Phenyl (thiophen-3-ylmethyl)carbamate involves its absorption, distribution, metabolism, and excretion (ADME) properties. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Phenyl (thiophen-3-ylmethyl)carbamate’s action are likely to be diverse, given the broad range of biological activities associated with carbamate derivatives . These effects could include modulation of inter- and intramolecular interactions with target enzymes or receptors .
Orientations Futures
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .
Propriétés
IUPAC Name |
phenyl N-(thiophen-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJROMWWTDYLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (thiophen-3-ylmethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

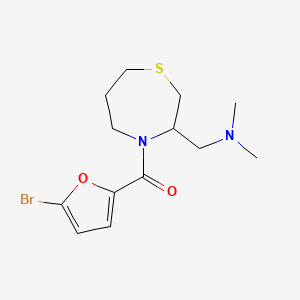
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2561237.png)

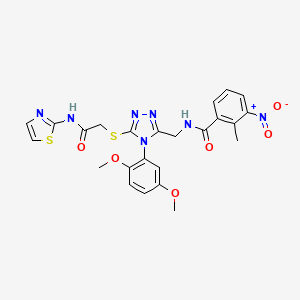
![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)
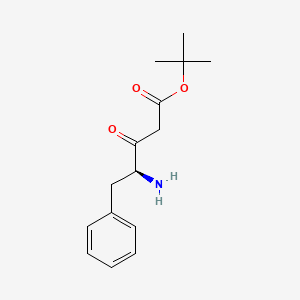

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)

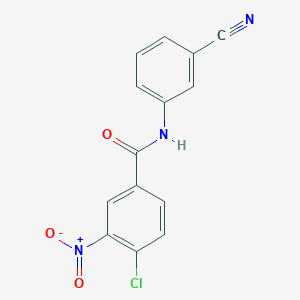
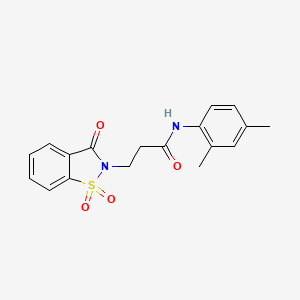
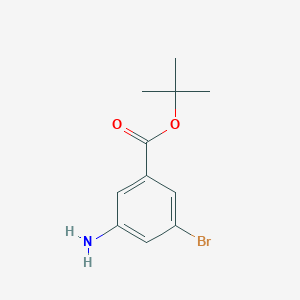
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2561256.png)
